Diethylphosphine oxide
CAS No.: 7215-33-0
Cat. No.: VC2035308
Molecular Formula: C4H10OP+
Molecular Weight: 105.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7215-33-0 |
---|---|
Molecular Formula | C4H10OP+ |
Molecular Weight | 105.1 g/mol |
IUPAC Name | diethyl(oxo)phosphanium |
Standard InChI | InChI=1S/C4H10OP/c1-3-6(5)4-2/h3-4H2,1-2H3/q+1 |
Standard InChI Key | YVXVNGVYXSQARS-UHFFFAOYSA-N |
SMILES | CC[P+](=O)CC |
Canonical SMILES | CC[P+](=O)CC |
Introduction
Physical and Chemical Properties
Diethylphosphine oxide exhibits distinct physical and chemical properties that contribute to its utility in various applications. These properties have been well-documented through multiple analytical studies and are summarized in Table 1.
Table 1: Physical and Chemical Properties of Diethylphosphine Oxide
The physical state of diethylphosphine oxide at room temperature (liquid form) and its relatively high boiling point contribute to its practicality in laboratory and industrial applications. Its sensitivity to moisture necessitates specific storage conditions, typically under an inert atmosphere and at low temperatures to prevent degradation .
Synthesis Methods
The synthesis of diethylphosphine oxide can be achieved through various routes, though detailed synthetic procedures are less frequently reported in the accessible literature. One common approach involves the oxidation of diethylphosphine, conducted under controlled conditions with appropriate temperature and pressure .
Commercial production methods likely involve optimized processes that balance yield, purity, and cost considerations. The availability of diethylphosphine oxide from chemical suppliers at prices around 176.80 EUR for 1g suggests that its production remains at the specialty chemical scale rather than bulk commodity volumes .
Chemical Reactivity
Diethylphosphine oxide exhibits diverse chemical reactivity, participating in various types of reactions that make it valuable in organic synthesis and other applications.
Oxidation and Reduction Reactions
Diethylphosphine oxide can undergo further oxidation to form diethylphosphonate under appropriate conditions. Conversely, it can be reduced to diethylphosphine using suitable reducing agents, although this transformation may be challenging due to the strength of the P=O bond .
Substitution Reactions
As a nucleophile, diethylphosphine oxide participates in substitution reactions with various electrophiles, leading to the formation of substituted phosphine oxides. The phosphorus atom, with its lone pair of electrons, can attack electrophilic centers, making the compound useful in the construction of more complex phosphorus-containing molecules .
Hydrolysis Reactions
Studies on the alkaline hydrolysis of diethylphosphine oxide derivatives have revealed interesting mechanistic pathways. According to research published in Chemistry Europe, the alkaline hydrolysis of diethyl phosphine oxide derivatives follows a different mechanism than phosphinates, resulting in secondary phosphine oxides and dichloroacetic acid .
Specifically, when diethyl phosphine oxide derivatives containing a 2,2,2-trichloro-1-hydroxyethyl group undergo alkaline hydrolysis, they follow a different reaction pathway compared to analogous phosphinates and phosphonates. This mechanistic difference is significant for understanding the chemical behavior of phosphine oxides in basic conditions and has implications for their use in synthetic applications .
Radical Reactions
Perhaps the most notable reactivity of diethylphosphine oxide is its participation in radical reactions. As reported in multiple studies, diethylphosphine oxide can mediate radical reactions involving aryl radical formation, hydrogen atom abstraction, cyclization, and rearomatization. This reactivity is particularly valuable in the synthesis of heterocyclic compounds like indolones .
Applications in Organic Synthesis
Diethylphosphine oxide has emerged as a valuable reagent in organic synthesis, particularly in radical reactions for the construction of complex molecules.
Preparation of Indolones
One of the most thoroughly documented applications of diethylphosphine oxide is in the preparation of indolones. According to research published in Organic Letters, indolones can be prepared in excellent yield at 80°C in water through a radical reaction mediated by diethylphosphine oxide. This reaction involves a sequence of aryl radical formation, hydrogen atom abstraction, cyclization, and rearomatization .
The process utilizes V-501 (4,4′-azobis(4-cyanovaleric acid)) as a water-soluble initiator and requires no additional additives. Compared to traditional methods using toxic tributyltin hydride in benzene, this approach offers several advantages :
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Lower reaction temperature (80°C vs. higher temperatures required for tin-based methods)
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Higher isolated yields
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Environmentally friendly water-based medium
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Reduced toxicity (avoiding tin compounds)
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Simpler workup procedures
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Freedom from phosphorus or initiator-derived byproducts
These advantages have been demonstrated experimentally, with diethylphosphine oxide-mediated reactions consistently producing higher yields than comparable reactions using ethylpiperidine hypophosphite or tributyltin hydride .
Other Synthetic Applications
While the preparation of indolones is the most well-documented application, diethylphosphine oxide likely has potential in other synthetic contexts, particularly in reactions involving radical intermediates or requiring mild hydrogen atom transfer agents. The specific properties of diethylphosphine oxide, including its reactivity as a nucleophile and its ability to participate in radical chemistry, suggest broader applications in the synthesis of heterocycles and other complex organic molecules .
Applications in Medicinal Chemistry
Phosphine oxides, including diethylphosphine oxide, have gained attention in medicinal chemistry due to their unique properties and potential to enhance drug-like characteristics.
Drug Development
According to research published in the Journal of Medicinal Chemistry, phosphine oxides and related phosphorus-containing functional groups are valuable polar structural elements that deserve consideration in drug discovery projects. They offer several advantages :
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High polarity leading to increased solubility
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Enhanced metabolic stability
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Unique binding properties with biological targets
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Potential to improve physicochemical profiles of drug candidates
Despite these advantages, phosphine oxides remain underrepresented in drug discovery projects, with only a few examples found among approved drugs. This suggests an opportunity for expanded exploration of phosphine oxides, including diethylphosphine oxide, in medicinal chemistry .
Structure-Activity Relationships
The impact of phosphine oxides on drug properties has been investigated using phosphorus-containing analogs of established drugs like imatinib. These studies have shown that incorporating phosphine oxide groups can significantly alter physicochemical properties, often improving solubility and metabolic stability, though sometimes at the cost of reduced permeability .
The strong hydrogen bond acceptor character of the P=O group contributes to its ability to interact with biological targets, potentially enhancing binding affinity or specificity in certain contexts. Additionally, the tetrahedral geometry around the phosphorus atom provides opportunities for spatial arrangement of substituents in ways that may optimize interactions with biological receptors .
Industrial Applications
Diethylphosphine oxide finds applications in various industrial processes, although detailed information on specific industrial uses is limited in the available literature.
Flame Retardants
The compound has been investigated for use in flame retardants, where its unique chemical properties contribute to enhanced fire resistance in materials. Phosphorus-containing compounds generally are known for their effectiveness as flame retardants, and diethylphosphine oxide may offer advantages in certain formulations due to its specific chemical structure and properties .
Catalysis
As a ligand in coordination chemistry, diethylphosphine oxide can form complexes with various metals, potentially serving as catalysts in industrial processes. The lone pair on the phosphorus atom, along with the oxygen atom, provides sites for coordination to metal centers, leading to complexes with potentially useful catalytic properties .
Other Industrial Uses
Comparison with Similar Compounds
Diethylphosphine oxide can be compared with other related phosphorus compounds to understand its unique properties and applications.
Table 2: Comparison of Diethylphosphine Oxide with Related Compounds
Property | Diethylphosphine Oxide | Dimethylphosphine Oxide | Diphenylphosphine Oxide |
---|---|---|---|
Molecular Formula | C4H11OP | C2H7OP | C12H11OP |
Physical State at Room Temperature | Liquid | Liquid | Solid |
Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents | Less soluble than alkyl analogs |
Reactivity | Moderate | Similar to diethyl analog | Different due to phenyl groups |
Applications | Radical reactions, potential in medicinal chemistry | Similar to diethyl analog but less documented | More commonly used in coordination chemistry |
Each of these phosphine oxides offers distinct advantages depending on the specific application. Diethylphosphine oxide occupies a middle ground between the smaller, more volatile dimethylphosphine oxide and the larger, more sterically hindered diphenylphosphine oxide. This intermediate position may contribute to its utility in certain applications, particularly in cases where a balance of reactivity and stability is desired .
Biological Activity and Toxicology
The biological activity of phosphine oxide compounds has been the subject of increasing research interest. Recent studies have investigated phosphine oxide indenoquinoline derivatives as topoisomerase 1 inhibitors and antiproliferative agents. While these studies focus on more complex phosphine oxide structures rather than diethylphosphine oxide specifically, they highlight the potential biological relevance of this class of compounds .
In terms of toxicological properties, information specific to diethylphosphine oxide is limited in the available literature. As with many organophosphorus compounds, appropriate handling precautions should be observed. The compound is classified as moisture sensitive and requires storage under inert atmosphere conditions, suggesting potential reactivity that could have safety implications .
Future Perspectives
The unique properties of diethylphosphine oxide suggest promising future applications in various fields:
Green Chemistry
The ability of diethylphosphine oxide to mediate reactions in water at relatively low temperatures aligns with green chemistry principles, offering potential for more environmentally friendly synthetic processes. As the chemical industry continues to move toward more sustainable practices, reagents like diethylphosphine oxide that enable reactions in environmentally benign media may become increasingly valuable .
Specific areas where diethylphosphine oxide might contribute to green chemistry include water-based radical reactions, replacement of toxic tin-based reagents, low-temperature synthetic processes, and reactions with reduced waste generation.
Medicinal Chemistry
As the pharmaceutical industry continues to explore underutilized functional groups, diethylphosphine oxide may find increased applications in drug discovery, particularly for improving the solubility and metabolic stability of candidate compounds .
The findings reported in the Journal of Medicinal Chemistry regarding the value of phosphine oxides in drug development suggest opportunities for expanded exploration of diethylphosphine oxide and its derivatives in medicinal chemistry. Specific potential applications might include incorporation into drug candidates as a polar group, use as a building block for the synthesis of bioactive compounds, and development of prodrugs or other biologically active phosphorus compounds .
Materials Science
The potential of diethylphosphine oxide in modifying material properties, such as flame retardancy, suggests future applications in advanced materials development. Phosphorus compounds in general have shown utility in materials science, and the specific properties of diethylphosphine oxide may offer advantages in certain applications .
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